

A Comprehensive Guide to the Synthesis and Purification of Azido-PEG6-alcohol

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Compound of Interest

Compound Name: Azido-PEG6-alcohol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification of **Azido-PEG6-alcohol** (17-azido-3,6,9,12,15-pentaoxaheptadecan-1-ol), a valuable heterobifunctional linker used in bioconjugation, antibody-drug conjugate (ADC) development, and Proteolysis Targeting Chimera (PROTAC) synthesis. The methodologies detailed herein are based on established chemical principles for polyethylene glycol (PEG) modification, ensuring a robust and reproducible process.

Overview of the Synthetic Strategy

The synthesis of **Azido-PEG6-alcohol** is typically achieved through a two-step process commencing with hexaethylene glycol. The strategy involves:

- **Selective Monotosylation:** One of the terminal hydroxyl groups of hexaethylene glycol is selectively activated by conversion to a tosylate ester. This reaction is crucial for creating a good leaving group for the subsequent step.
- **Azide Introduction:** The tosyl group is then displaced by an azide nucleophile, typically from sodium azide, via an SN2 reaction to yield the final product.

This approach allows for the efficient and high-yielding production of the desired mono-azido PEG derivative.

Experimental Protocols

Materials and General Methods

All reagents should be of analytical grade and used as received unless otherwise noted.

Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Reaction progress can be monitored by Thin Layer Chromatography (TLC) using appropriate stains such as potassium permanganate for visualization.

Step 1: Synthesis of Hexaethylene glycol monotosylate

This procedure details the selective monotosylation of one of the primary alcohol groups of hexaethylene glycol.

Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere, dissolve hexaethylene glycol (1 equivalent) in anhydrous dichloromethane (DCM).
- Cool the solution to 0 °C using an ice bath.
- Add triethylamine (1.5 equivalents) or pyridine (1.5 equivalents) to the solution, followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (TsCl) (1.2 equivalents).
- Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.
- Upon completion, as indicated by TLC, dilute the reaction mixture with DCM and wash sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and finally, brine.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude hexaethylene glycol monotosylate, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of Azido-PEG6-alcohol

This protocol describes the conversion of the tosylated intermediate to the final azido-alcohol product.

Procedure:

- Dissolve the crude hexaethylene glycol monotosylate (1 equivalent) in ethanol or dimethylformamide (DMF).
- Add sodium azide (NaN_3) (1.5 - 2.5 equivalents) to the solution.
- Heat the reaction mixture to reflux (typically 80-90 °C) and stir for 12-24 hours.
- After cooling to room temperature, concentrate the mixture on a rotary evaporator to remove the solvent.
- Dissolve the resulting residue in DCM and wash with water to remove any remaining sodium azide and other inorganic salts.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to obtain the crude **Azido-PEG6-alcohol**.

Purification of Azido-PEG6-alcohol

Purification of the final product is critical to remove unreacted starting materials and byproducts. Flash column chromatography is a highly effective method.

Protocol for Flash Column Chromatography:

- Stationary Phase: Silica gel.
- Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes or methanol in dichloromethane is typically effective. The optimal solvent system should be determined by TLC analysis. For PEG compounds, a common starting point is a gradient of 1-10% methanol in dichloromethane.
- Sample Loading: The crude product can be dry-loaded onto silica gel for better separation.
- Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

- **Solvent Removal:** Remove the eluent from the combined pure fractions using a rotary evaporator to yield the purified **Azido-PEG6-alcohol** as a colorless oil.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and properties of **Azido-PEG6-alcohol**.

Table 1: Synthesis Parameters and Yields

Reaction Step	Typical Yield
Monotosylation of Hexaethylene Glycol	>95%
Azidation of Tosylated Intermediate	97-99% [1] [2] [3]
Overall Yield	>90%

Table 2: Physicochemical Properties of Azido-PEG6-alcohol

Property	Value
Molecular Formula	C ₁₂ H ₂₅ N ₃ O ₆ [4] [5] [6]
Molecular Weight	307.35 g/mol [5]
Appearance	Colorless oil [6]
Purity (Post-Purification)	>95% - 98% [4] [5] [7]
Solubility	Water, DMSO, DCM, DMF, THF, Acetonitrile [4] [6]
Storage Conditions	-20°C for long-term storage [4]

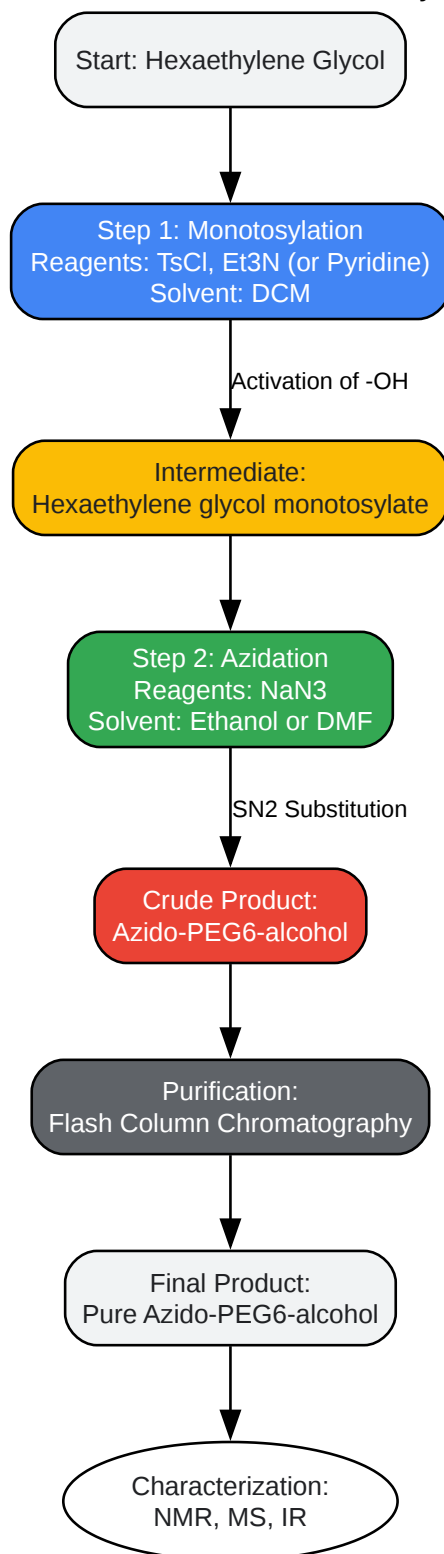
Table 3: Spectroscopic Data for Azido-PEG6-alcohol

Technique	Characteristic Signals
^1H NMR (in CDCl_3)	δ (ppm): ~3.65 (m, PEG backbone), ~3.38 (t, 2H, $-\text{CH}_2-\text{N}_3$)
^{13}C NMR (in CDCl_3)	δ (ppm): ~70 (PEG backbone), ~50.6 ($-\text{CH}_2-\text{N}_3$)
FT-IR	~2100 cm^{-1} (azide stretch)

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of **Azido-PEG6-alcohol**.

Workflow for Azido-PEG6-alcohol Synthesis

[Click to download full resolution via product page](#)Caption: Synthesis and purification workflow for **Azido-PEG6-alcohol**.

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